S-Acetyl-PEG3-azide: A Technical Guide for Bioconjugation and Drug Development
S-Acetyl-PEG3-azide: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of S-Acetyl-PEG3-azide, a versatile heterobifunctional crosslinker. This document details its chemical properties, applications, and the experimental protocols necessary for its effective use in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to S-Acetyl-PEG3-azide
S-Acetyl-PEG3-azide is a chemical reagent designed for the covalent modification of biomolecules. It features three key components:
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S-acetyl-protected thiol group: This functionality provides a stable precursor to a reactive thiol (sulfhydryl) group. The acetyl group can be selectively removed under mild conditions to expose the thiol for subsequent conjugation.
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PEG3 linker: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer consisting of three ethylene (B1197577) glycol units. This linker enhances the aqueous solubility of the molecule and the resulting conjugates, and provides spatial separation between the conjugated molecules.[1]
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Azide (B81097) group: A versatile functional group that readily participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] The azide group is highly selective and stable under most biological conditions.
This unique combination of functionalities makes S-Acetyl-PEG3-azide a valuable tool for researchers seeking to link molecules to cysteine residues on proteins or to create more complex bioconjugates and targeted therapeutics.[2]
Chemical and Physical Properties
A summary of the key quantitative data for S-Acetyl-PEG3-azide is presented in the table below.
| Property | Value |
| Chemical Formula | C10H19N3O4S |
| Molecular Weight | 277.3 g/mol |
| CAS Number | 1310827-26-9 |
| Appearance | Not specified in search results |
| Purity | Typically ≥95% |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media. Specific quantitative data in various solvents is not readily available in the provided search results. |
| Stability | The azide functionality is stable under most conditions. Specific quantitative data on stability under different pH and temperature conditions is not readily available. |
| Storage Conditions | Recommended storage at -20°C. Can be shipped at ambient temperature. |
Core Applications
The bifunctional nature of S-Acetyl-PEG3-azide lends itself to a variety of applications in life science research and drug development.
Bioconjugation and Protein Modification
S-Acetyl-PEG3-azide is widely used for the modification of proteins and peptides. The process involves the deprotection of the S-acetyl group to reveal a free thiol, which can then be conjugated to other molecules. The azide group can be subsequently used in click chemistry reactions to attach reporter molecules, such as fluorescent dyes or biotin, or to link to other biomolecules. This allows for the creation of well-defined bioconjugates for a range of applications including:
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Fluorescent labeling of proteins: For use in cellular imaging and immunoassays.
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Biotinylation of proteins: For affinity purification and detection using streptavidin-based systems.
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Surface immobilization of proteins: For the development of biosensors and microarrays.
PROTAC Synthesis
S-Acetyl-PEG3-azide is a valuable PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The modular nature of S-Acetyl-PEG3-azide allows for its incorporation into PROTAC structures, typically through the azide functionality participating in a click chemistry reaction to connect the target-binding and E3 ligase-binding moieties.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving S-Acetyl-PEG3-azide.
S-acetyl Group Deprotection to Generate a Free Thiol
The S-acetyl group can be efficiently removed under mild basic or nucleophilic conditions to yield a reactive thiol.
Method 1: Hydroxylamine-mediated Deprotection
This method is commonly used for deprotection in the presence of sensitive functional groups.
Reagents:
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S-acetyl-PEG3-azide containing molecule
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Hydroxylamine (B1172632) hydrochloride
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A suitable buffer (e.g., phosphate (B84403) buffer)
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Base for pH adjustment (e.g., NaOH)
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Degassed buffer for purification (e.g., PBS with 1 mM EDTA)
Protocol:
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Prepare a 0.5 M stock solution of hydroxylamine hydrochloride in a suitable buffer.
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Adjust the pH of the hydroxylamine solution to 7.0 with a suitable base.
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Add the hydroxylamine solution to the S-acetyl-PEG3-azide conjugate to a final hydroxylamine concentration of 50 mM.
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Incubate the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
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Upon completion, purify the thiol-containing product using a desalting column equilibrated with a degassed buffer to prevent thiol oxidation.
Method 2: Basic Hydrolysis
This method utilizes a base to catalyze the hydrolysis of the thioester.
Reagents:
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S-acetyl-PEG3-azide containing molecule
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Base (e.g., NaOH or K2CO3)
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Methanol
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Dilute HCl for neutralization
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine
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Anhydrous sodium sulfate
Protocol:
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Dissolve the S-acetyl-PEG3-azide conjugate in methanol.
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Add a solution of NaOH or K2CO3 in water dropwise.
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Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
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Monitor the reaction by TLC.
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Upon completion, neutralize the reaction with a dilute HCl solution.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of S-Acetyl-PEG3-azide can be efficiently conjugated to a terminal alkyne-containing molecule via CuAAC, a cornerstone of click chemistry.
Reagents:
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Azide-functionalized molecule (e.g., deprotected Thiol-PEG3-azide conjugate)
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Alkyne-functionalized molecule
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Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)
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Copper(I) stabilizing ligand (e.g., TBTA or water-soluble THPTA)
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Suitable solvent (e.g., DMF, t-BuOH/H2O)
General Protocol for CuAAC:
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Dissolve the alkyne-containing molecule and the azide-containing molecule in the chosen solvent.
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In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270).
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In another vial, prepare an aqueous solution of CuSO4.
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If using a ligand, pre-complex the CuSO4 with the ligand (e.g., TBTA or THPTA).
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Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
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Add the CuSO4 solution (or the pre-formed complex) to initiate the reaction.
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Stir the reaction at room temperature for 1-4 hours. The reaction can also be gently heated to accelerate the rate.
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Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
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Upon completion, the product can be purified by standard chromatographic techniques.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships involving S-Acetyl-PEG3-azide.
Caption: Workflow for bioconjugation using S-Acetyl-PEG3-azide.
Caption: General workflow for PROTAC synthesis using S-Acetyl-PEG3-azide.
